The synthesis of AVE-0118 involves several steps, typically conducted in a laboratory setting focused on medicinal chemistry. The specific synthetic route has not been extensively detailed in publicly available literature, but it is known that AVE-0118 was synthesized in the Department of Medicinal Chemistry at Aventis Pharma Deutschland. The compound was prepared in a solution of dimethyl sulfoxide (DMSO) and polyethylene glycol 400, which served as a vehicle for intravenous administration during experimental trials. The dosing regimen typically ranged from 0.1 to 1 mg/kg, with higher doses limited by solubility issues .
AVE-0118 undergoes various chemical interactions primarily related to its function as an ion channel blocker. Its mechanism involves binding to specific sites on potassium channels, thereby inhibiting their activity. The compound's efficacy is demonstrated through dose-dependent responses observed in electrophysiological studies, where it has been shown to prolong atrial effective refractory periods without significantly affecting ventricular repolarization or QT intervals .
AVE-0118 acts primarily by blocking potassium currents associated with atrial myocytes. It inhibits I_Kur and I_to currents at micromolar concentrations, leading to prolonged atrial effective refractory periods. This action reduces the susceptibility of atrial tissue to arrhythmogenic triggers, thereby offering potential therapeutic benefits in conditions like atrial fibrillation. Studies indicate that AVE-0118 does not significantly affect other cardiac ion currents, which may contribute to its favorable safety profile .
AVE-0118 has been investigated for multiple scientific applications:
AVE-0118 is an investigational antiarrhythmic compound that selectively targets atrial-specific ion channels to prolong repolarization without significant ventricular effects. Its primary mechanism involves blocking the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 gene, which is exclusively expressed in human atria [1] [5]. In human atrial myocytes, AVE-0118 inhibits IKur with an IC₅₀ of 37 nmol/L at +40 mV, showing no voltage dependence [1] [5]. This blockade delays atrial repolarization and increases the atrial effective refractory period (ERP), a critical factor in suppressing atrial fibrillation (AF).
Beyond IKur, AVE-0118 modulates additional potassium currents:
Table 1: Effects of AVE-0118 on Atrial Potassium Currents
Current | Target Channel | Concentration | Inhibition/Effect | IC₅₀ |
---|---|---|---|---|
IKur | Kv1.5 | 37 nmol/L | Voltage-independent block | 37 nmol/L |
Ito | Kv4.3 | 30 μmol/L | 31 ± 6% amplitude ↓; 73 ± 5% net K⁺ flux ↓ | 300 nmol/L |
IK,ACh | Kir3.1/3.4 | 10 μmol/L | Suppression of constitutively active current | Not reported |
IK₁ | Kir2.x | 10 μmol/L | 11 ± 3% reduction | Not applicable |
AVE-0118 also inhibits cardiac sodium channels (INa), contributing to its atrial-selective ERP prolongation. In canine atrial preparations, AVE-0118 (10 μmol/L) reduces the maximum upstroke velocity (Vmax) of the action potential by 15% (p < 0.05) and shifts the steady-state inactivation curve of SCN5A-encoded channels toward hyperpolarization (V₀.₅: -89.9 ± 0.5 mV to -96.0 ± 0.9 mV; p < 0.01) [9] [10]. This atrial-selective INa blockade induces post-repolarization refractoriness (PRR), where ERP extends beyond APD. Crucially, ventricular INa, Vmax, and ERP remain unaffected at equivalent concentrations, explaining AVE-0118’s safety profile in preclinical models of heart failure [10].
Emerging evidence suggests AVE-0118 enhances neuromuscular reflexes (NPR) in the upper airway, independent of its cardiac actions. By blocking potassium channels in laryngeal mucosa, it depolarizes mechanoreceptor nerve endings, increasing their sensitivity to airway pressure changes [1].
The mucosal epithelium harbors stretch-sensitive potassium channels (e.g., Kv1 subtypes). AVE-0118’s blockade of these channels reduces K⁺ efflux during mucosal deformation, leading to sustained depolarization and heightened afferent nerve signaling. This mechanism amplifies genioglossus muscle activity in response to negative pharyngeal pressure, thereby maintaining airway patency [1].
Preclinical models demonstrate AVE-0118’s dose-dependent efficacy in reducing airway collapsibility:
Table 2: Dose-Response of AVE-0118 on Airway Parameters
Parameter | Dose | Effect Size | Physiological Outcome |
---|---|---|---|
Critical closing pressure (Pcrit) | 0.5 mg/kg | 30–40% reduction | Moderate improvement in airway stability |
Pcrit | 1 mg/kg | >70% reduction | Near-complete inhibition of collapsibility |
Genioglossus activity | 1 mg/kg | 2.5-fold increase | Enhanced reflex response to negative pressure |
AVE-0118’s mechanoreceptor-sensitizing effects share functional parallels with SSRIs, which enhance upper airway reflexes via central serotonergic pathways. Meta-analyses of placebo-controlled trials reveal SSRIs yield a small overall effect size (Hedges’ g = 0.32) for anxiety and depression disorders, but exhibit disorder-specific efficacy:
In contrast, AVE-0118 acts peripherally and immediately, bypassing the blood-brain barrier and the delayed therapeutic onset of SSRIs. This positions it as a potential alternative for rapid reflex augmentation in airway management [1].
Table 3: Neurotransmitter-Targeting Agents in Reflex Pathways
Agent Class | Example | Primary Target | Effect on Reflex Pathways | Onset of Action |
---|---|---|---|---|
Atrial K⁺ channel blockers | AVE-0118 | Peripheral Kv1.5/K⁺ channels | Direct mechanoreceptor sensitization | Minutes |
SSRIs | Sertraline | Central SERT | Enhanced serotonergic tone | Weeks |
SNRIs | Venlafaxine | SERT/NET | Dual monoamine enhancement | Weeks |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9